molecular formula C25H27N5O4 B2671396 9-(2,4-dimethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-95-0

9-(2,4-dimethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2671396
CAS-Nummer: 877616-95-0
Molekulargewicht: 461.522
InChI-Schlüssel: GFJJYOWNNXQDOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the dimethoxyphenyl and phenethyl groups. This could potentially be achieved through a series of condensation and substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, which consists of a pyrimidine ring fused to an imidazole ring. The dimethoxyphenyl and phenethyl groups would be attached to this ring system at specific positions .


Chemical Reactions Analysis

As a purine derivative, this compound could potentially undergo a variety of chemical reactions. These could include substitution reactions at the dimethoxyphenyl and phenethyl groups, as well as reactions involving the purine ring system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the purine ring system and the attached functional groups. These properties could include solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Affinity and Binding Modes

Compounds similar to the one have been studied for their affinity towards adenosine receptors (ARs), which play critical roles in various physiological processes. For instance, a study on pyrimido- and pyrazinoxanthines evaluated their affinities for AR subtypes, revealing insights into their potential as A1 AR antagonists. These findings suggest that derivatives with similar structures could be explored for their selectivity and potency against AR subtypes, which could have implications in treating conditions related to AR dysfunction (Szymańska et al., 2016).

Neurodegenerative Diseases Treatment Potential

Another area of interest is the application of purine derivatives in the treatment of neurodegenerative diseases. Compounds with the tetrahydropyrimido[2,1-f]purinedione structure have been evaluated for their interactions with adenosine receptors and monoamine oxidases (MAO), both of which are targets in Parkinson's and Alzheimer's disease treatments. The dual or triple-target inhibition properties of these compounds underscore their potential as multifaceted therapeutic agents for neurodegenerative diseases (Koch et al., 2013).

Anticancer Activity

The synthesis and evaluation of xanthene and purine-dione derivatives have also been explored for their anticancer activities. These studies suggest the potential of such compounds in developing new anticancer agents, with some showing promising anti-proliferative properties against cancer cell lines. This line of research indicates the relevance of exploring derivatives of the mentioned compound for anticancer applications (Mulakayala et al., 2012).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could potentially interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. This could include studies to determine its biological activity, stability, and toxicity .

Eigenschaften

IUPAC Name

9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-27-22-21(23(31)30(25(27)32)15-12-17-8-5-4-6-9-17)29-14-7-13-28(24(29)26-22)19-11-10-18(33-2)16-20(19)34-3/h4-6,8-11,16H,7,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJJYOWNNXQDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.